molecular formula C12H20N2O B1382920 5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one CAS No. 1803604-78-5

5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one

Cat. No.: B1382920
CAS No.: 1803604-78-5
M. Wt: 208.3 g/mol
InChI Key: RKDJTFQJYZKQQM-UHFFFAOYSA-N
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Description

5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one is a synthetic compound with the molecular formula C12H20N2O and a molecular weight of 208.3 g/mol This compound is characterized by the presence of a bicyclo[221]heptane ring system attached to a piperidin-2-one core, which is further substituted with an amino group at the 5-position

Preparation Methods

The synthesis of 5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the piperidin-2-one core: This step involves the reaction of the bicyclo[2.2.1]heptane derivative with a piperidin-2-one precursor under appropriate conditions.

Chemical Reactions Analysis

5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving amine-containing molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors or enzymes, is ongoing.

Mechanism of Action

The mechanism of action of 5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its amino and piperidin-2-one functional groups. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-6-(2-bicyclo[2.2.1]heptanyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c13-10-3-4-11(15)14-12(10)9-6-7-1-2-8(9)5-7/h7-10,12H,1-6,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDJTFQJYZKQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C3C(CCC(=O)N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one
Reactant of Route 2
5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one
Reactant of Route 3
5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one
Reactant of Route 4
5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one
Reactant of Route 5
5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one
Reactant of Route 6
5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one

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